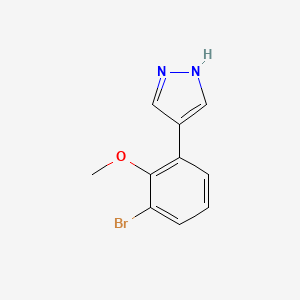
4-(3-bromo-2-methoxyphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a bromo and methoxy group on the phenyl ring attached to the pyrazole core makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3-bromo-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to the pyrazole ring using a suitable cyclizing agent such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 4-(3-azido-2-methoxyphenyl)-1H-pyrazole.
Oxidation: Formation of 4-(3-bromo-2-hydroxyphenyl)-1H-pyrazole.
Reduction: Formation of 4-(3-bromo-2-methylphenyl)-1H-pyrazole.
Coupling: Formation of biaryl compounds with extended conjugation.
科学研究应用
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-methoxyphenylboronic acid
- 3-Bromo-2-methoxyphenylmethanol
- 4-(2-Bromo-3-methoxyphenyl)-1H-pyrazole
Uniqueness
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
属性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC 名称 |
4-(3-bromo-2-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-8(3-2-4-9(10)11)7-5-12-13-6-7/h2-6H,1H3,(H,12,13) |
InChI 键 |
BCVGTHQXDKXJKJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC=C1Br)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



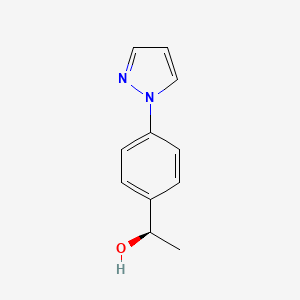
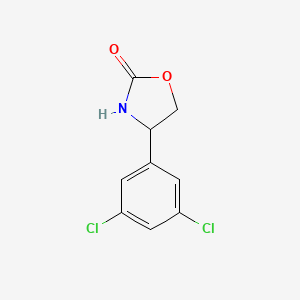


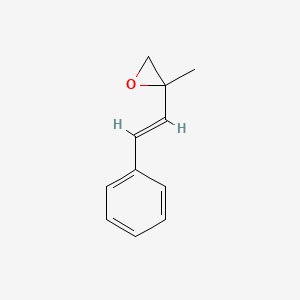
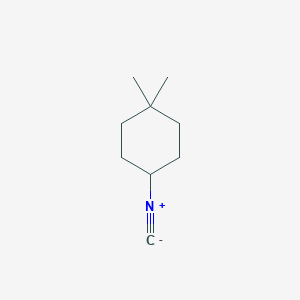
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
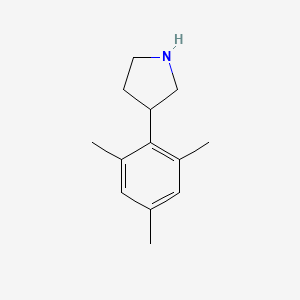

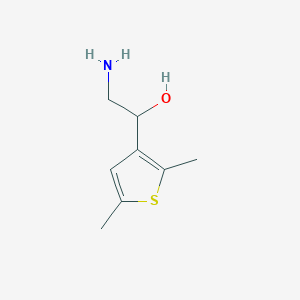
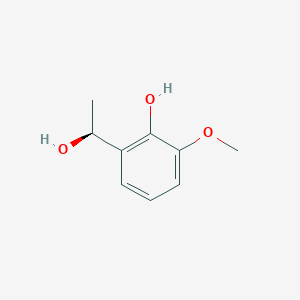
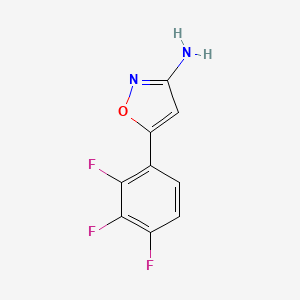
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)
